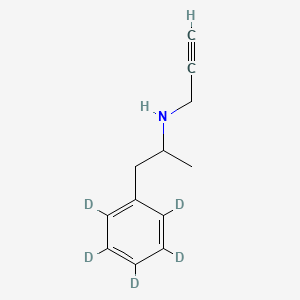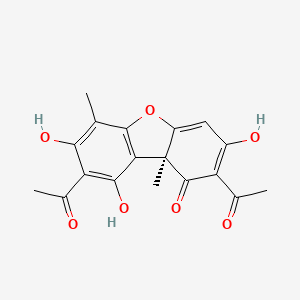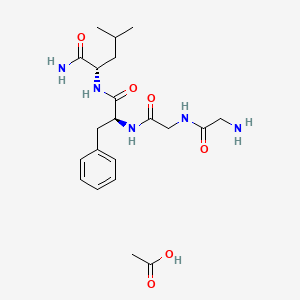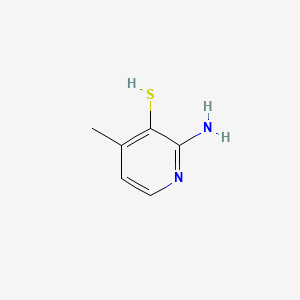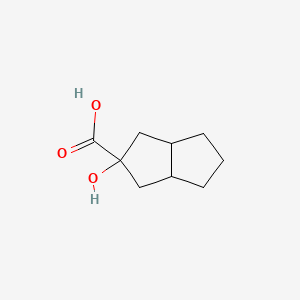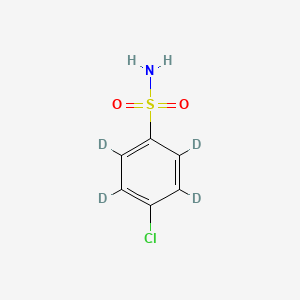
4-Chlorobenzene-d4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorobenzene-d4-sulfonamide is a compound with the molecular formula C6H2D2ClNO2S and a molecular weight of 195.66 . It is categorized under anticonvulsants/anti-epileptics and is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H2D2ClNO2S . This indicates that the compound contains carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms.Applications De Recherche Scientifique
Computational Chemistry and Reaction Prediction
One application of 4-Chlorobenzene-d4-sulfonamide in scientific research involves computational chemistry to predict the reactivity of emerging pollutants, such as sulfonamide antibiotics. This approach helps in understanding reaction mechanisms at a molecular level. For example, computational chemistry has been utilized to predict the chlorination reaction pathways of sulfonamides, identifying critical pathways such as S-N bond cleavage and Cl-substitution. This method aids in the theoretical investigation of chemical reactions, facilitating the prediction of reactive sites and product identification through computational indices and mass spectrometry verification (Fu et al., 2021).
Molecular Docking and Drug Design
Another significant application is in drug design, where computational methods like molecular docking and ADME (Adsorption, Distribution, Metabolism, and Excretion) properties analysis are conducted. These methods are critical for understanding the biological activity of compounds like (E)-4-((4-chlorobenzylidene) amino) benzene sulfonamide. Through DFT (Density Functional Theory), molecular properties such as electronic transitions, reactivity, and pharmacokinetic properties are evaluated, aiding in the drug design process by providing insights into the molecular interactions and stability of the compounds (Elangovan et al., 2022).
Synthesis and Antiviral Activity
This compound derivatives have been explored for their antiviral activities. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has been researched, showing potential anti-tobacco mosaic virus activity. Such studies contribute to the development of new antiviral agents, indicating the role of sulfonamide derivatives in medicinal chemistry and pharmaceutical research (Chen et al., 2010).
Enzyme Inhibition Studies
Sulfonamide derivatives are investigated for their enzyme inhibition capabilities, playing a crucial role in discovering potential therapeutic agents. Research into various chlorinated sulfonamides has shown promising results against enzymes like butyrylcholinesterase (BChE), indicating potential applications in Alzheimer's disease treatment. This highlights the versatility of sulfonamide compounds in developing pharmacologically important compounds (Rehman et al., 2014).
Green Synthesis and Catalysis
The role of sulfonamides extends into green chemistry, where they are used in environmentally friendly synthesis methods. For example, nano-Ru/Fe3O4 catalyzed synthesis of sulfonamides from alcohols and sulfonamides showcases an efficient and green approach to bond formation, emphasizing the importance of sulfonamides in developing sustainable chemical processes (Shi et al., 2009).
Mécanisme D'action
Target of Action
4-Chlorobenzene-d4-sulfonamide, like other sulfonamides, primarily targets bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The compound’s structural similarity to PABA allows it to bind to the enzyme’s active site, preventing PABA from binding and thus inhibiting the synthesis of folic acid . This results in the inability of bacteria to replicate, thereby inhibiting their growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts the production of folic acid, a vital cofactor for enzymes involved in the synthesis of nucleic acids and amino acids . This disruption affects the downstream effects of these pathways, including DNA replication, transcription, and protein synthesis, ultimately leading to bacterial growth inhibition .
Pharmacokinetics
They are distributed throughout the body and are metabolized mainly by the liver . Excretion occurs through the kidneys . These properties impact the bioavailability of the compound, influencing its therapeutic effectiveness .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of folic acid synthesis, leading to a decrease in the availability of essential cofactors for nucleic acid and protein synthesis . On a cellular level, this results in the inhibition of bacterial growth and replication .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances in the environment.
Propriétés
IUPAC Name |
4-chloro-2,3,5,6-tetradeuteriobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHDJHHNEURCNV-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1S(=O)(=O)N)[2H])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675749 |
Source


|
| Record name | 4-Chloro(~2~H_4_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544686-14-8 |
Source


|
| Record name | 4-Chloro(~2~H_4_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
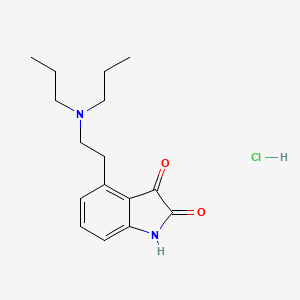
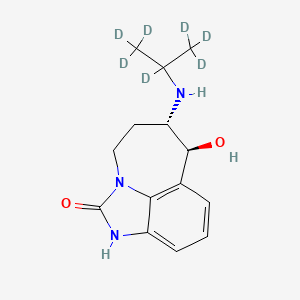

![[4-[2-[[(3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]carbamic Acid Ethyl Ester](/img/structure/B563937.png)

